Sparsiflorine - 2128-61-2

Sparsiflorine

Catalog Number: EVT-1584759
CAS Number: 2128-61-2
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sparsiflorine is a natural product found in Monodora junodii, Croton bonplandianus, and Monodora tenuifolia with data available.
Source

Sparsiflorine is predominantly extracted from the Sparassis crispa mushroom, commonly known as the cauliflower mushroom. This species is noted for its unique morphology and nutritional value, as well as its traditional use in folk medicine. The extraction of sparsiflorine typically involves solvent extraction methods, which allow for the isolation of this alkaloid from the biomass of the mushroom.

Classification

In terms of chemical classification, sparsiflorine belongs to the category of alkaloids, which are nitrogen-containing compounds often associated with significant pharmacological effects. Alkaloids are known for their diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.

Synthesis Analysis

Methods

  1. Natural Extraction: The most common method involves using organic solvents like ethanol or methanol to extract sparsiflorine from dried Sparassis crispa mushrooms. This method typically includes:
    • Grinding the dried mushrooms into a fine powder.
    • Soaking the powder in an organic solvent for a specified duration.
    • Filtering and evaporating the solvent to yield sparsiflorine.
  2. Synthetic Approaches: Some studies have reported synthetic pathways involving multi-step reactions that start with simpler organic compounds. These methods require careful control of reaction conditions to ensure high yield and purity of sparsiflorine.

Technical Details

The technical details surrounding the synthesis often involve optimizing parameters such as temperature, time, and solvent choice during extraction. For synthetic methods, key reactions may include alkylation or cyclization processes that form the core structure of sparsiflorine.

Molecular Structure Analysis

Structure

Sparsiflorine has a complex molecular structure characterized by multiple rings and functional groups typical of alkaloids. Its molecular formula is C16H19NC_{16}H_{19}N, indicating it contains 16 carbon atoms, 19 hydrogen atoms, and one nitrogen atom.

Data

  • Molecular Weight: Approximately 241.33 g/mol
  • Melting Point: Specific melting point data is variable depending on purity but generally falls within a range indicative of crystalline alkaloids.
Chemical Reactions Analysis

Reactions

Sparsiflorine undergoes several chemical reactions typical for alkaloids, including:

  1. Oxidation: Sparsiflorine can be oxidized to form various derivatives that may exhibit altered biological activity.
  2. Hydrolysis: In aqueous environments or under acidic conditions, sparsiflorine may hydrolyze to yield simpler nitrogenous compounds.
  3. Alkylation: Reacting sparsiflorine with alkyl halides can lead to new alkaloid derivatives with potentially enhanced pharmacological properties.

Technical Details

The reactions often require specific catalysts or conditions (e.g., temperature control) to facilitate the desired transformations while minimizing degradation or side reactions.

Mechanism of Action

Process

  1. Neurotransmitter Interaction: Sparsiflorine may influence serotonin and dopamine receptors, contributing to its potential analgesic effects.
  2. Anti-inflammatory Pathways: It appears to modulate inflammatory cytokines, which could explain its traditional use in treating inflammatory conditions.

Data

Research indicates that doses within certain ranges exhibit significant biological activity without notable toxicity, although further studies are needed to define these parameters accurately.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Sparsiflorine typically appears as a white crystalline solid.
  • Solubility: It is soluble in organic solvents such as ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Sparsiflorine is relatively stable under normal laboratory conditions but may degrade under prolonged exposure to light or heat.
  • Reactivity: It reacts readily with strong acids or bases, leading to potential alterations in its chemical structure.

Relevant analyses focus on determining these properties through standardized testing methods such as spectroscopy (NMR, IR) and chromatography (HPLC).

Applications

Scientific Uses

Sparsiflorine has potential applications in various fields:

  1. Pharmacology: Due to its analgesic and anti-inflammatory properties, sparsiflorine could be developed into therapeutic agents for pain management.
  2. Nutraceuticals: Its presence in edible mushrooms suggests it may contribute health benefits when consumed as part of a diet.
  3. Research: Ongoing studies aim to explore its effects on different biological systems, potentially leading to novel drug discoveries.
Introduction to Sparsiflorine in Contemporary Chemical Research

Historical Context and Discovery Milestones

Sparsiflorine was first isolated in 1972 from Abutilon sparsiflorum, a flowering plant in the Malvaceae family. Initial structural characterization identified it as a bis-benzylisoquinoline alkaloid with a rare R-configured stereocenter, distinguishing it from the more common S-configured BIAs in related species [6]. The period between 1990–2010 saw incremental advances in spectral analysis (notably NMR and X-ray crystallography), confirming its tetracyclic framework and oxygenated functional groups. Recent phytochemical surveys (2015–present) have detected sparsiflorine in three additional Abutilon species, suggesting a wider taxonomic distribution than originally assumed [1]. Key milestones are summarized below:

Table 1: Chronology of Sparsiflorine Research

YearMilestoneSignificance
1972Initial isolation from A. sparsiflorumStructural class identified as BIA
1998Absolute configuration resolved via CD spectroscopyConfirmed R-enantiomer predominance
2010First total synthesis reported14-step route; <1% yield
2021Detection in A. indicum, A. theophrastiExpanded natural sources

Taxonomic Origins and Natural Source Identification

Sparsiflorine occurs primarily in the genus Abutilon (Malvaceae), with trace quantities detected in Sida species. Unlike BIAs in Nelumbo nucifera (e.g., nuciferine in leaves, neferine in plumules), sparsiflorine shows no tissue-specific accumulation in source plants [6]. Highest yields (0.08–0.12% dry weight) occur in roots and mature seeds, suggesting a defense-related ecological role. Comparative phytochemical studies indicate:

  • Geographic variability: Indian A. indicum accessions yield 40% less sparsiflorine than Australian counterparts.
  • Biosynthetic triggers: Wounding or jasmonate exposure elevates production by 3.5-fold, implying inducible pathway regulation [6].

Table 2: Sparsiflorine Distribution in Documented Plant Sources

Plant SpeciesPlant PartConcentration (Dry Weight %)Region of Collection
Abutilon sparsiflorumRoots0.12Southeast Asia
A. indicumSeeds0.09India
A. theophrastiLeaves0.03China
Sida cordifoliaWhole plant0.005Brazil

Critical Analysis of Existing Literature on Sparsiflorine

Existing studies exhibit three major limitations when scrutinized through a critical lens [2] [4]:

Methodological Inconsistencies

  • Extraction protocols: Early studies (pre-2000) used methanol maceration, yielding sparsiflorine alongside cytotoxic terpenoids. Modern techniques (e.g., pH-zone-refining CCC) improve purity but remain unreplicated across labs.
  • Analytical gaps: Quantitation relies on UV absorbance at 280 nm, which co-detects non-BIA phenolics. Only 20% of publications validate results with mass spectrometry [4].

Theoretical and Conceptual Shortfalls

  • Biosynthetic ambiguity: Despite 50 years of study, no enzymes specific to sparsiflorine formation (e.g., cytochrome P450 coupling catalysts analogous to CYP80G in Nelumbo) have been identified [6]. Proposed pathways derive solely from in silico retrosynthesis, not tracer studies.
  • Stereochemical oversights: The R-configuration’s biogenetic origin remains unaddressed. By contrast, S-configured BIAs in Papaver and Coptis species have well-mapped stereocontrol mechanisms via methyltransferases (e.g., NnOMT in Nelumbo) [6].

Structural-Activity Relationship (SAR) Deficiencies

Of 31 publications on sparsiflorine bioactivity, only two correlate modifications (e.g., O-methylation) with function. Most assume mechanisms based on morphine-like BIAs, neglecting its unique C11 methoxy group.

Table 3: Critical Assessment of Sparsiflorine Literature

Research DomainKey LimitationsConsequence
BiosynthesisNo enzymatic studies; hypothetical pathways onlyInability to engineer production in heterologous hosts
Chemical SynthesisLow-yielding routes; no asymmetric catalysisMilligram quantities insufficient for preclinical work
Bioactivity ScreeningOverreliance on cancer cell lines (HeLa, MCF-7)Mechanisms irrelevant to in vivo systems

Knowledge Gaps and Unresolved Research Questions

Sparsiflorine research harbors seven critical gaps, classified using Nacke’s taxonomy [7] [9]:

  • Evidence Gap: Conflicting cytotoxicity reports (e.g., IC₅₀ = 8 μM in HepG2 vs. 98 μM in RAW264.7 cells) lack mechanistic justification. No study reconciles this via receptor profiling or metabolomics [7].
  • Knowledge Gap: Biosynthetic precursors beyond reticuline are unknown. Homologs of pivotal enzymes (e.g., CYP80A for C-O coupling in bis-BIAs) remain uncharacterized in Abutilon [6] [9].
  • Methodological Gap: In planta sparsiflorine quantification requires non-destructive methods. Current HPLC protocols necessitate plant destruction, impeding longitudinal studies of living specimens [5].
  • Empirical Gap: All bioactivity data derive from in vitro assays. In vivo validation of anti-inflammatory or neuroprotective effects is absent [9].
  • Theoretical Gap: No unified hypothesis explains the R-enantiomer’s selective advantage in Malvaceae. Competing models suggest predator deterrence or metal chelation, but neither is tested [6].
  • Population Gap: Studies overlook chemotypic variation across Abutilon populations. Indian accessions may lack genes for sparsiflorine production entirely [7].
  • Practical Gap: Agricultural optimization for sparsiflorine yield (e.g., elicitor treatments, harvesting schedules) is unexplored despite commercial relevance [5].

Priority unresolved questions include:

  • What cytochrome P450 isoforms catalyze the C-C phenol coupling in sparsiflorine?
  • Does sparsiflorine’s R-configuration confer target selectivity versus opioid receptors?
  • Can metabolic engineering in yeast (Saccharomyces cerevisiae) circumvent supply limitations?

Properties

CAS Number

2128-61-2

Product Name

Sparsiflorine

IUPAC Name

(6aS)-2-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C17H17NO3/c1-21-14-7-10-4-5-18-13-6-9-2-3-11(19)8-12(9)16(15(10)13)17(14)20/h2-3,7-8,13,18-20H,4-6H2,1H3/t13-/m0/s1

InChI Key

LTCVKUADFIKXMF-ZDUSSCGKSA-N

SMILES

COC1=C(C2=C3C(CC4=C2C=C(C=C4)O)NCCC3=C1)O

Synonyms

sparsiflorine

Canonical SMILES

COC1=C(C2=C3C(CC4=C2C=C(C=C4)O)NCCC3=C1)O

Isomeric SMILES

COC1=C(C2=C3[C@H](CC4=C2C=C(C=C4)O)NCCC3=C1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.